molecular formula C21H25N5O2 B2721317 N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide CAS No. 1226444-90-1

N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2721317
CAS No.: 1226444-90-1
M. Wt: 379.464
InChI Key: KSAPNSTZTJEOOV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

One study highlights the synthesis of novel compounds related to N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide, demonstrating antimicrobial activity. The research focused on the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives as anti-inflammatory and analgesic agents, which also exhibited COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study synthesized pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Properties

The compound's derivatives were found to have significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac, a standard drug. This suggests potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Catalysis and Chemical Synthesis

Research on Mannich bases derived from the compound under discussion utilized these as efficient ligands in Cu-catalyzed N-arylation of imidazoles. This process was performed in water under mild conditions, indicating the utility of these derivatives in facilitating chemical reactions and synthesis processes, enhancing yields and selectivity (Zhu, Shi, & Wei, 2010).

Antihypertensive and Cardiovascular Research

One study explored the synthesis of nonpeptide angiotensin II receptor antagonists, indicating potential applications in developing antihypertensive medications. The research demonstrated that specific derivatives produce a potent antihypertensive effect upon oral administration, highlighting the significance of structural modifications for enhancing therapeutic efficacy (Carini et al., 1991).

Phosphodiesterase Type 4 Inhibition

Another study identified potent phosphodiesterase type 4 inhibitors, a new structural class of compounds with high isoenzyme selectivity. This discovery provides a basis for further biological evaluation and potential therapeutic applications in diseases involving phosphodiesterase type 4 (Raboisson et al., 2003).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-24-19-6-4-3-5-18(19)23-20(24)25-11-13-26(14-12-25)21(27)22-15-16-7-9-17(28-2)10-8-16/h3-10H,11-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAPNSTZTJEOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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